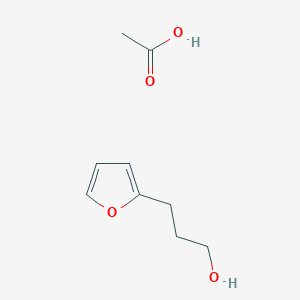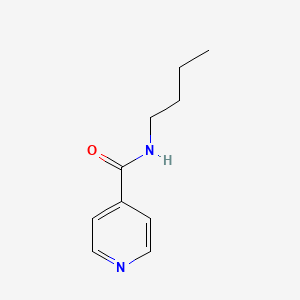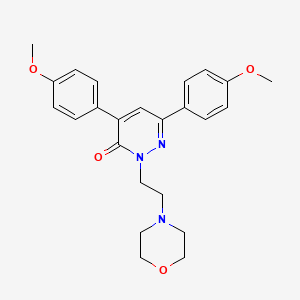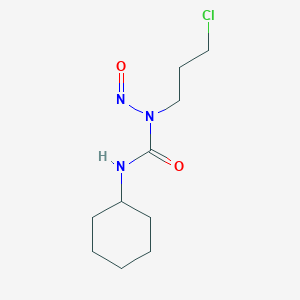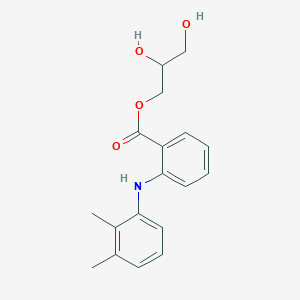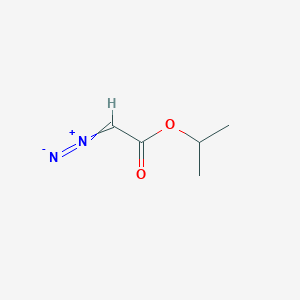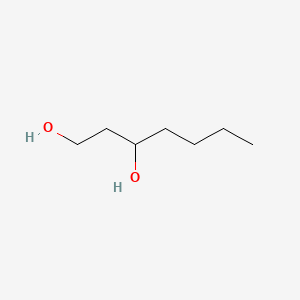
1,3-Heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Heptanediol: is an organic compound with the molecular formula C7H16O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms in the heptane chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Heptanediol can be synthesized through several methods. One common method involves the hydration of heptene . This process typically requires a catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond in heptene, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of heptanone. This method involves the reduction of heptanone using hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Heptanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form heptane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Heptanoic acid.
Reduction: Heptane.
Substitution: 1,3-dichloroheptane.
Applications De Recherche Scientifique
1,3-Heptanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical formulations.
Mécanisme D'action
The mechanism of action of 1,3-heptanediol depends on the specific application and reaction it is involved in. Generally, the hydroxyl groups in this compound can participate in hydrogen bonding, making it a useful compound in various chemical and biological processes. In drug delivery systems, for example, the hydroxyl groups can interact with other molecules to form stable complexes, facilitating the transport of drugs to target sites.
Comparaison Avec Des Composés Similaires
1,2-Heptanediol: Similar structure but with hydroxyl groups on adjacent carbon atoms.
1,4-Heptanediol: Hydroxyl groups are separated by three carbon atoms.
1,5-Heptanediol: Hydroxyl groups are separated by four carbon atoms.
Uniqueness of 1,3-Heptanediol: this compound is unique due to the specific positioning of its hydroxyl groups, which allows it to participate in distinct chemical reactions and form unique products compared to its isomers. This positioning also influences its physical properties, such as boiling point and solubility, making it suitable for specific industrial and research applications .
Propriétés
Numéro CAS |
23433-04-7 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
heptane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(9)5-6-8/h7-9H,2-6H2,1H3 |
Clé InChI |
HTXVEEVTGGCUNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Cyclopropanecarbonyl)amino]-5-nitrobenzoic acid](/img/structure/B14719180.png)
![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)
![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)



